4-Bromo-2-(difluoromethyl)-3-methylthiophene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(difluoromethyl)-3-methylthiophene typically involves the bromination of 2-(difluoromethyl)-3-methylthiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is common in large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(difluoromethyl)-3-methylthiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid or dichloromethane.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products:
Substitution Reactions: Products include 2-(difluoromethyl)-3-methylthiophene derivatives with various substituents replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides and sulfones of 2-(difluoromethyl)-3-methylthiophene.
Reduction Reactions: Products include 2-(difluoromethyl)-3-methylthiophene with reduced difluoromethyl groups.
Scientific Research Applications
4-Bromo-2-(difluoromethyl)-3-methylthiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the development of bioactive compounds for studying biological pathways and mechanisms.
Industry: Used in the production of materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-Bromo-2-(difluoromethyl)-3-methylthiophene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable moiety in drug design.
Comparison with Similar Compounds
4-Bromo-2-(difluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a thiophene ring.
4-Bromo-2-(difluoromethyl)benzene: Similar in structure but with a benzene ring instead of a thiophene ring.
4-Bromo-2-(difluoromethyl)-1-fluorobenzene: Contains an additional fluorine atom on the benzene ring.
Uniqueness: 4-Bromo-2-(difluoromethyl)-3-methylthiophene is unique due to the presence of both a difluoromethyl group and a thiophene ring. This combination imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets. The thiophene ring also contributes to the compound’s aromaticity and stability, making it a versatile building block in organic synthesis.
Properties
IUPAC Name |
4-bromo-2-(difluoromethyl)-3-methylthiophene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2S/c1-3-4(7)2-10-5(3)6(8)9/h2,6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUYTUXXDNUMBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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